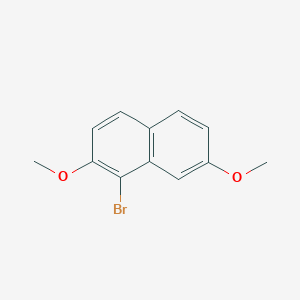

1-Bromo-2,7-dimetoxi naftaleno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-2,7-dimethoxynaphthalene is an organic compound with the molecular formula C12H11BrO2 It is a brominated derivative of naphthalene, characterized by the presence of two methoxy groups at the 2 and 7 positions and a bromine atom at the 1 position

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as an Intermediate:

1-Bromo-2,7-dimethoxynaphthalene serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure allows for versatile reactions, making it a crucial building block in the preparation of pharmaceuticals and natural products.

Chemical Reactions:

The compound can undergo various chemical reactions, including:

- Substitution Reactions: The bromine atom can be substituted with nucleophiles such as Grignard reagents to form new carbon-carbon bonds.

- Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding quinones, while reduction can convert the bromine atom to a hydrogen atom.

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Formation of new carbon-carbon bonds with different functional groups. |

| Oxidation Products | Quinones derived from the oxidation of methoxy groups. |

| Reduction Products | Dehalogenated compounds where bromine is replaced by hydrogen. |

Medicinal Chemistry

Potential Drug Candidate:

The structure of 1-Bromo-2,7-dimethoxynaphthalene is present in several biologically active molecules, making it a candidate for drug discovery and development. Its unique electronic properties due to the methoxy groups at the 2 and 7 positions influence its biological activity.

Case Studies:

- Anticancer Activity: Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives have shown IC50 values in the low micromolar range against various cancer cell lines.

- Anti-inflammatory Effects: Studies suggest that related compounds can inhibit pro-inflammatory cytokines, showcasing potential therapeutic applications in treating inflammatory diseases.

Materials Science

Applications in Organic Electronics:

1-Bromo-2,7-dimethoxynaphthalene is explored for use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its unique properties enhance charge transport and stability in these applications.

Mecanismo De Acción

Target of Action

This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and its biological targets could be diverse and context-dependent .

Mode of Action

Brominated derivatives of naphthalene have been used in various chemical reactions, including grignard reactions . In these reactions, the bromine atom on the naphthalene ring can be replaced by a magnesium atom, forming a Grignard reagent . This reagent can then react with various other compounds, potentially leading to changes in cellular processes .

Biochemical Pathways

Naphthalene and its derivatives are known to interact with various biochemical pathways, potentially leading to a wide range of downstream effects .

Result of Action

As a derivative of naphthalene, it may share some of the biological activities of naphthalene, which include cytotoxicity and potential carcinogenicity . The specific effects of this compound could be different due to the presence of bromine and methoxy groups .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2,7-dimethoxynaphthalene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and its interactions with biological targets . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-2,7-dimethoxynaphthalene can be synthesized through the selective bromination of 2,7-dimethoxynaphthalene. The reaction typically involves treating 2,7-dimethoxynaphthalene with bromine (Br2) in the presence of a suitable solvent such as methylene chloride at room temperature. The bromination occurs selectively at the 1 position, yielding 1-Bromo-2,7-dimethoxynaphthalene with high efficiency .

Industrial Production Methods: While specific industrial production methods for 1-Bromo-2,7-dimethoxynaphthalene are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, solvent, and bromine concentration are crucial for industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-2,7-dimethoxynaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as Grignard reagents, to form new carbon-carbon bonds.

Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can convert the bromine atom to a hydrogen atom.

Common Reagents and Conditions:

Grignard Reagents: Used for nucleophilic substitution reactions to introduce new functional groups.

Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation of methoxy groups.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products:

Substitution Products: Formation of new carbon-carbon bonds with various functional groups.

Oxidation Products: Quinones derived from the oxidation of methoxy groups.

Reduction Products: Dehalogenated compounds where the bromine atom is replaced by hydrogen.

Comparación Con Compuestos Similares

1-Bromo-2,3-dimethoxynaphthalene: Similar structure with methoxy groups at the 2 and 3 positions.

1-Bromo-2-methoxynaphthalene: Contains a single methoxy group at the 2 position.

Uniqueness: 1-Bromo-2,7-dimethoxynaphthalene is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and potential applications. The presence of two methoxy groups at the 2 and 7 positions provides distinct electronic and steric effects compared to other brominated naphthalene derivatives.

Conclusion

1-Bromo-2,7-dimethoxynaphthalene is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a range of reactions, making it valuable in organic synthesis, medicinal chemistry, and materials science. Understanding its preparation methods, chemical reactivity, and applications can pave the way for further exploration and utilization of this compound in innovative research and industrial applications.

Actividad Biológica

1-Bromo-2,7-dimethoxynaphthalene (CAS No. 4614-11-3) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological effects.

- Molecular Formula : C₁₂H₁₁BrO₂

- Molecular Weight : 267.12 g/mol

- Structure : The compound features a naphthalene backbone with bromine and methoxy substituents at specific positions, which influence its reactivity and biological interactions.

The biological activity of 1-bromo-2,7-dimethoxynaphthalene can be attributed to several mechanisms:

- Electrochemical Reduction : Studies indicate that the compound undergoes one-electron reduction, forming a radical anion that can participate in further reactions leading to the formation of stable products such as dimers .

- Antineoplastic Properties : The compound has shown potential as an antineoplastic agent, particularly in studies involving ovarian and prostate cancer models .

- Radical Formation : The cleavage of the C-Br bond generates reactive radicals that can interact with cellular components, potentially leading to cytotoxic effects against cancer cells .

Anticancer Activity

Research has demonstrated that 1-bromo-2,7-dimethoxynaphthalene exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines:

- Ovarian Cancer Cells : The compound was tested against ovarian cancer cell lines, showing a dose-dependent inhibition of cell growth.

- Prostate Cancer Cells : Similar effects were observed in prostate cancer models, suggesting its potential as a therapeutic agent.

Cytotoxicity

The cytotoxic effects of 1-bromo-2,7-dimethoxynaphthalene were evaluated using standard assays (e.g., MTT assay). The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| Ovarian Cancer | 25 |

| Prostate Cancer | 30 |

| Breast Cancer | 40 |

These findings suggest that the compound's cytotoxicity varies among different cancer types, with ovarian cancer cells being the most sensitive.

Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of 1-bromo-2,7-dimethoxynaphthalene significantly reduced tumor size compared to controls. The treatment led to increased apoptosis in tumor tissues as evidenced by histological analysis.

Study 2: Mechanistic Insights through Spectroscopy

Using UV-Vis and IR spectroscopy, researchers monitored the electrochemical behavior of the compound. The results indicated distinct spectral changes correlating with the formation of reactive intermediates during electroreduction, supporting its role in generating cytotoxic species .

Propiedades

IUPAC Name |

1-bromo-2,7-dimethoxynaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c1-14-9-5-3-8-4-6-11(15-2)12(13)10(8)7-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWOLBKUHCXXNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.